A Technical Guide to the Physical Properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
A Technical Guide to the Physical Properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Scope
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is a heavily protected, chiral monosaccharide derivative. As an acyclic aldehyde form of a protected L-arabinose, it serves as a versatile and high-value intermediate in the stereoselective synthesis of complex carbohydrates, nucleoside analogues, and other bioactive molecules.[1][][] Its utility in multi-step synthetic pathways is critically dependent on a thorough understanding of its physical properties, which dictate reaction conditions, purification strategies, and handling procedures.
This technical guide provides a detailed examination of the known and predicted physical properties of this compound. It moves beyond a simple data sheet to offer insights into the causal relationships between the molecule's unique structure—featuring three bulky benzyl ether protecting groups, a free secondary alcohol, and a reactive aldehyde—and its macroscopic behavior. The discussion is grounded in established chemical principles and supported by available data on closely related structures, providing a practical framework for laboratory applications.
Molecular Identity and Structure
The precise arrangement of stereocenters and functional groups is fundamental to the compound's chemical reactivity and physical characteristics.
-
IUPAC Name: (2S,3R,4R)-2,3,5-Tris(phenylmethoxy)-4-hydroxypentanal
-
Molecular Formula: C₂₆H₂₈O₅[][4]
-
Chirality: The molecule possesses three defined stereocenters (C2, C3, C4), making it a specific stereoisomer. Its enantiomer is (2R,3S,4S)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal.
The open-chain aldehyde structure exists in dynamic equilibrium with its cyclic hemiacetal (predominantly furanose) form, especially in solution. This equilibrium is a critical consideration, as the physical properties observed in bulk are a reflection of this molecular population.
Caption: Molecular structure of the target aldehyde.
Summary of Physicochemical Properties
The following table summarizes the key physical data for (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal. Where specific experimental data is unavailable in the literature, properties are predicted based on its structure and data from closely related analogues.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₂₆H₂₈O₅ | [][4][5] |
| Molecular Weight | 420.50 g/mol | [][4][5] |
| Physical State | Viscous oil or syrup at room temperature. | Predicted. Related compounds are reported as syrups[1]. High molecular weight and structural flexibility inhibit crystallization. |
| Appearance | Colorless to pale yellow. | Typical for purified carbohydrate derivatives. |
| Solubility in Water | Insoluble to very slightly soluble. | Predicted. The large, nonpolar surface area of three benzyl groups dominates the molecule's character[6][7]. |
| Solubility in Organic Solvents | Soluble in dichloromethane (DCM), chloroform, ethyl acetate, THF, and acetone. Sparingly soluble in hexanes. | Predicted based on general principles for protected carbohydrates. Essential for reaction setup and chromatographic purification[6][8]. |
| Melting Point | Not applicable (amorphous solid or syrup). | A sharp melting point is not expected for a non-crystalline material. |
| Boiling Point | Decomposes upon heating at atmospheric pressure. | Predicted. High molecular weight and multiple functional groups lead to thermal instability before boiling. |
| Optical Rotation [α]D | Optically active. Specific value not reported in surveyed literature. | The presence of defined stereocenters ensures optical activity. The value is a critical parameter for confirming stereochemical integrity. |
| Purity | Commercially available up to ≥97%. | [5] |
In-Depth Analysis of Physical Characteristics
Physical State and Causality
The compound is typically isolated as a dense, viscous syrup or an amorphous solid rather than a crystalline material.[1] This physical state is a direct consequence of its molecular structure:
-
High Conformational Flexibility: The acyclic five-carbon backbone allows for free rotation around C-C single bonds, preventing the molecule from packing into a well-ordered, low-energy crystal lattice.
-
Intermolecular Forces: While the aldehyde and hydroxyl groups can participate in dipole-dipole interactions and hydrogen bonding, these are sterically hindered by the three large, umbrella-like benzyl groups. The dominant intermolecular forces are van der Waals interactions between the aromatic rings.
-
Equilibrium Mixture: The presence of even a small percentage of the cyclic hemiacetal form in the bulk material introduces structural heterogeneity, further frustrating crystallization.
Insight for Researchers: The syrupy nature necessitates careful handling and accurate measurement by mass rather than volume. It also implies that purification will almost exclusively rely on chromatographic techniques rather than recrystallization.
Solubility Profile: The Key to Application
The solubility behavior is governed by the principle of "like dissolves like."
-
Aqueous Insolubility: The molecule contains five oxygen atoms capable of acting as hydrogen bond acceptors with water.[9] However, the hydrophobic character of the three phenyl rings and the overall carbon backbone (26 carbons) far outweighs the hydrophilic contribution of the polar groups. This makes the compound virtually insoluble in water.[7]
-
Organic Solubility: Its excellent solubility in moderately polar to polar aprotic organic solvents (e.g., CH₂Cl₂, EtOAc, THF) is a direct result of the large benzylic moieties. This property is fundamental to its utility, as these are common solvents for synthetic transformations (e.g., reductions, oxidations, olefination) and for purification via silica gel flash chromatography.[1]
Thermal Properties and Stability
Standard thermal data like melting and boiling points are not meaningful for this compound.
-
Boiling Point: The high molecular weight (420.50 g/mol ) and polar functional groups would theoretically lead to a very high boiling point.[8] However, the energy required to bring the molecule to a boil would far exceed the energy required to break covalent bonds, leading to decomposition at elevated temperatures. Therefore, purification by distillation is not a viable method.
-
Storage: As an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over long periods. For long-term storage, it is recommended to keep the material under an inert atmosphere (argon or nitrogen) at reduced temperatures (2°C - 8°C).
Methodologies for Characterization and Validation
Confirming the identity and purity of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal is essential prior to its use in synthesis. The following workflow outlines the standard analytical procedures employed.
Caption: Workflow for purification and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key expected signals include a downfield singlet or doublet for the aldehyde proton (~9.5-9.8 ppm), aromatic protons of the benzyl groups (~7.2-7.4 ppm), and characteristic shifts for the carbons of the pentanal backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula (C₂₆H₂₈O₅) by providing a highly accurate mass measurement.[10]
-
Infrared (IR) Spectroscopy: Provides definitive evidence of key functional groups. A strong absorbance at ~1720-1740 cm⁻¹ confirms the presence of the aldehyde C=O stretch, while a broad absorbance around 3400-3500 cm⁻¹ indicates the O-H stretch of the secondary alcohol.
-
Polarimetry: Measurement of the specific optical rotation ([α]D) is crucial for verifying the stereochemical integrity of the material, ensuring that the desired (2S,3R,4R) isomer has been synthesized and isolated without racemization.
Conclusion
The physical properties of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal—being a viscous, non-crystalline syrup with high solubility in organic solvents and poor solubility in water—are a direct manifestation of its complex, flexible, and heavily protected molecular structure. These characteristics are not mere data points; they are critical operational parameters that guide the synthetic chemist in designing reaction conditions, choosing appropriate purification methods, and ensuring proper storage. A comprehensive grasp of this structure-property relationship is indispensable for leveraging this valuable building block to its full potential in the fields of medicinal chemistry and drug development.
References
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R)-2,3,4,5-tetrahydroxypentanal. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Unacademy. (n.d.). Physical and chemical properties of Aldehydes. Retrieved from [Link]
-
YouTube. (2013). Physical Properties of Aldehydes & Ketones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 5. 54623-25-5 | (2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal - Moldb [moldb.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. Buy (2R,3S,4S)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal [smolecule.com]
